molecular formula C12H8Cl2N2O2S B4816172 5,7-Dichloro-2-(isoxazol-3-ylmethylthio)-6-methylbenzoxazole

5,7-Dichloro-2-(isoxazol-3-ylmethylthio)-6-methylbenzoxazole

Cat. No.: B4816172
M. Wt: 315.2 g/mol
InChI Key: UHDDYZXNXIULPS-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-(isoxazol-3-ylmethylthio)-6-methylbenzoxazole is a complex organic compound characterized by its unique structure, which includes dichloro, isoxazolylmethylthio, and methylbenzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(isoxazol-3-ylmethylthio)-6-methylbenzoxazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methylthio group: This step involves the reaction of the isoxazole intermediate with a thiol reagent, often under mild conditions.

    Formation of the benzoxazole ring: This is typically achieved through a cyclization reaction involving the isoxazole intermediate and a suitable benzoxazole precursor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-(isoxazol-3-ylmethylthio)-6-methylbenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; typically carried out in polar solvents like dimethylformamide or acetonitrile under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted derivatives with new functional groups replacing chlorine atoms

Scientific Research Applications

5,7-Dichloro-2-(isoxazol-3-ylmethylthio)-6-methylbenzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-(isoxazol-3-ylmethylthio)-6-methylbenzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5,7-Dichloro-2-(isoxazol-3-ylmethylthio)-6-methylbenzoxazole can be compared with other similar compounds, such as:

    5,7-Dichloro-2-(isoxazol-3-ylmethylthio)-benzoxazole: Lacks the methyl group at the 6 position, which can affect its chemical and biological properties.

    5,7-Dichloro-2-(isoxazol-3-ylmethylthio)-6-ethylbenzoxazole: Contains an ethyl group instead of a methyl group, which can influence its reactivity and interactions.

    5,7-Dichloro-2-(isoxazol-3-ylmethylthio)-6-phenylbenzoxazole: Contains a phenyl group, which can significantly alter its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5,7-dichloro-6-methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2S/c1-6-8(13)4-9-11(10(6)14)18-12(15-9)19-5-7-2-3-17-16-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDDYZXNXIULPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1Cl)OC(=N2)SCC3=NOC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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